molecular formula C26H21NO6S B15110293 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B15110293
M. Wt: 475.5 g/mol
InChI Key: SDMFWJIBYKOULN-ZMOGYAJESA-N
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Description

The compound “(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate” is a synthetic benzofuran-indole hybrid with a benzenesulfonate ester group. Its structure integrates a substituted indole moiety linked via a conjugated methylidene bridge to a 3-oxo-2,3-dihydrobenzofuran core. The benzenesulfonate group at position 6 enhances solubility and bioavailability, while the methoxy and methyl substituents on the indole ring influence electronic and steric properties.

Properties

Molecular Formula

C26H21NO6S

Molecular Weight

475.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C26H21NO6S/c1-16-23(33-34(29,30)19-7-5-4-6-8-19)12-10-20-25(28)24(32-26(16)20)13-17-15-27(2)22-11-9-18(31-3)14-21(17)22/h4-15H,1-3H3/b24-13+

InChI Key

SDMFWJIBYKOULN-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ferroptosis-Inducing Compounds

Compound Core Structure Mechanism Selectivity for Cancer Cells
Erastin Quinazolinone System Xc⁻ inhibition Moderate
RSL3 Chloroacetamide GPX4 covalent inhibition High
Artesunate Sesquiterpene lactone ROS generation Variable
Target Compound Benzofuran-indole Hypothesized redox activity Unknown

Key Insight: The target compound’s hybrid structure may offer unique selectivity or dual mechanisms compared to classical FINs, warranting further investigation .

Agrochemically Relevant Analogues

In pest management, indole derivatives (e.g., plant alkaloids) and benzofuran-based compounds (e.g., rotenone) exhibit insecticidal properties. The benzenesulfonate group in the target compound could enhance systemic mobility in plants or insects, similar to sulfoxaflor. However, its efficacy depends on factors like cuticle permeability and metabolic stability, as noted in studies on C. gigantea extracts .

Table 2: Insecticidal Compound Comparison

Compound Target Order Mode of Action Bioactivity Duration
Rotenone Coleoptera Mitochondrial disruption Short
Azadirachtin Lepidoptera Ecdysone inhibition Moderate
Sulfoxaflor Hemiptera Nicotinic acetylcholine receptor agonist Long
Target Compound Unknown Hypothesized neurotoxicity Not reported

Key Insight: Structural modifications, such as the methoxy group, could reduce non-target toxicity, a challenge observed with broad-spectrum agents like rotenone .

Biological Activity

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule notable for its potential biological activities. This compound features an indole moiety and a benzofuran structure, both of which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H21NO6SC_{26}H_{21}NO_6S with a molecular weight of 475.5 g/mol. The presence of multiple functional groups, including methoxy and sulfonate groups, suggests various interaction pathways with biological targets.

PropertyValue
Molecular FormulaC26H21NO6SC_{26}H_{21}NO_6S
Molecular Weight475.5 g/mol
Functional GroupsIndole, Benzofuran, Sulfonate

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities including:

  • Antitumor Activity : Benzofuran derivatives have shown significant anticancer effects. For instance, certain benzofuran compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as ovarian and colon cancer cells . The introduction of specific substituents can enhance cytotoxicity.
  • Antibacterial Properties : The benzofuran structure is linked to antimicrobial activities against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Inflammation plays a critical role in many diseases, including cancer and cardiovascular conditions. Compounds similar to the one have been identified as COX inhibitors, which are pivotal in reducing inflammatory responses .
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress, contributing to its therapeutic potential against diseases associated with oxidative damage .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The structural features allow it to bind effectively to these targets, modulating their activity and leading to desired biological effects.

Case Studies

Several studies have explored the biological activity of related benzofuran compounds:

  • Study on Antitumor Activity : A series of benzofuran derivatives were synthesized and tested against human cancer cell lines. For example, compounds exhibited inhibition rates ranging from 40% to 80% across different types of cancer cells at concentrations around 10 μM .
  • Antimicrobial Testing : Research on methyl 5-methoxy derivatives demonstrated significant antimicrobial activity against various pathogens, indicating the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis of benzofuran derivatives often involves multi-step reactions, including condensation, cyclization, and sulfonation. Key considerations include:

  • Substituent compatibility : Electron-donating groups (e.g., methoxy) on the indole ring may require protective strategies to avoid side reactions during condensation .
  • Stereochemical control : The (2E)-configuration of the methylidene group can be achieved using acid-catalyzed aldol-like condensations, monitored by NMR or X-ray crystallography .
  • Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete cyclization or sulfonate ester formation .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for E/Z isomerism) .
  • X-ray crystallography : Resolves ambiguous structural features, such as dihedral angles in the benzofuran-indole system .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and sulfonate ester integrity .

Q. What in vitro assays are used for preliminary biological evaluation?

Common assays focus on:

  • Antioxidant capacity : DPPH radical scavenging or ORAC assays to assess redox activity, particularly if the indole moiety contributes to electron transfer .
  • Enzyme inhibition : Kinase or protease inhibition assays, with IC₅₀ calculations using dose-response curves .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines, with comparisons to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Advanced strategies include:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading) and identify interactions affecting yield .
  • Bayesian optimization : Machine learning models predict optimal conditions by iterating between experimental data and prior knowledge, reducing trial runs .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., sulfonation) and minimize degradation .

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay variability or compound instability. Mitigation approaches:

  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based and colorimetric assays for enzyme inhibition) .
  • Stability studies : Monitor compound degradation in assay buffers via HPLC and adjust protocols to exclude false negatives .
  • Statistical rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with antioxidant or enzyme-binding activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to guide analog design .
  • MD simulations : Assess conformational stability of the sulfonate group in aqueous environments .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by LC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and quantify intact compound over time using UPLC .
  • Microsomal metabolism : Use liver microsomes to predict Phase I/II metabolic pathways .

Q. What strategies are effective for designing analogs with improved activity?

  • Bioisosteric replacement : Substitute the benzenesulfonate group with triflate or tosylate to modulate solubility .
  • Substituent scanning : Systematically vary methoxy or methyl groups on the indole and benzofuran rings to refine SAR .
  • Fragment-based design : Merge active pharmacophores from related indole-benzofuran hybrids .

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